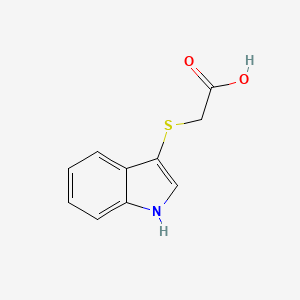
5-氧代戊酸
描述
5-Oxopentanoic acid, also known as 5-oxovaleric acid, is an oxopentanoic acid with the oxo group in the 5-position . It is a ω-oxo fatty acid, an aldehydic acid, and a conjugate acid of 5-oxopentanoate .
Synthesis Analysis
The synthesis of 5-Oxopentanoic acid derivatives has been reported in the literature. For instance, two series of novel 2-cyano-5-oxopentanoic acid derivatives were designed, synthesized, and characterized by IR, 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The molecular formula of 5-Oxopentanoic acid is C5H8O3 . Its average mass is 116.11522 and its monoisotopic mass is 116.04734 . The InChI code is InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8) .Chemical Reactions Analysis
5-Oxopentanoic acid is involved in various chemical reactions. For instance, it is a precursor in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation . This macromer can undergo a click reaction with norbornene-functionalized peptides to form hydrogels .科学研究应用
生物合成前体
5-氨基-4-氧代戊酸是 5-氧代戊酸的一种变体,是叶绿素、细菌叶绿素和血红素等生物活性卟啉生物合成的关键前体。这些化合物对于光合作用、氧气运输和电子运输等至关重要的过程是不可或缺的。开发用于生产 5-氨基乙酰丙酸异位素的合成方案增强了我们对这些生物系统的理解和利用 (Shrestha‐Dawadi & Lugtenburg, 2003)。
化学合成
通过酯化和溴化等过程,由乙酰丙酸合成 5-氨基-4-氧代戊酸盐酸盐,证明了 5-氧代戊酸的化学多功能性。这种合成对于生产用于各种应用的化合物具有重要意义 (Yuan, 2006)。
结构分析
对 4-氧代戊酸结构的研究揭示了其近平面构型和通过氢键的相互作用。了解其晶体结构有助于理解其化学行为和在各个领域的潜在应用 (Hachuła 等人,2013)。
质谱和碎片研究
通过质谱对 4-氧代戊酸进行表征,可以深入了解其结构和化学性质。使用碰撞诱导解离实验的研究有助于理解带有乙酰基和羧基的化合物的碎裂途径,这对于化学和生化分析至关重要 (Kanawati 等人,2008)。
电合成
关于 5-硝基-4-氧代戊酸甲酯的电还原的研究,导致生产 5-氨基-4-氧代戊酸盐酸盐,展示了一种电化学方法来合成 5-氧代戊酸的衍生物。这种方法为传统的化学合成提供了一种替代方案,为电化学领域开辟了新的途径 (Konarev 等人,2007)。
生化研究
对 5-氧代-ETE(5-氧代戊酸的衍生物)的生物化学、生物学和化学的研究揭示了其作为趋化因子和各种生物过程中的介质的作用。这项研究对理解过敏性疾病和开发治疗剂具有重要意义 (Powell & Rokach, 2005)。
转化为生物燃料和化学品
乙酰丙酸或 4-氧代戊酸是合成各种化学品和生物燃料的潜在起始材料。其双官能团使其能够转化为用作增塑剂、调味剂、溶剂和单体的重要的化合物 (Malu 等人,2020)。
酶相互作用研究
5-氯-4-氧代戊酸与丙酮酸激酶相互作用的研究提供了对酶中半胱氨酸基团反应性的见解,增强了我们对酶动力学和抑制的理解 (Chalkley & Bloxham, 1976)。
作用机制
未来方向
The future directions of 5-Oxopentanoic acid research could involve its use in the synthesis of novel compounds with potential applications in various fields. For instance, its derivatives have shown potential as succinate dehydrogenase inhibitors, which could be useful in the treatment of certain diseases . Furthermore, it could be used in the development of new materials, such as hydrogels, for 3D cell culture .
属性
IUPAC Name |
5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKPPDYGFUZOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206068 | |
| Record name | Pentanoic acid, 5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutarate semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Oxopentanoic acid | |
CAS RN |
5746-02-1 | |
| Record name | 5-Oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutaraldehydic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTARALDEHYDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK2M3W5XA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glutarate semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-oxopentanoic acid?
A1: The molecular formula of 5-oxopentanoic acid is C5H8O3, and its molecular weight is 116.12 g/mol.
Q2: What spectroscopic data is available for 5-oxopentanoic acid?
A2: Researchers have used various spectroscopic techniques to characterize 5-oxopentanoic acid, including: - Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR have been used to determine the structure and purity of 5-oxopentanoic acid and its derivatives. [, , , , , ] - Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. [, , ] - Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. [, , , ]
Q3: Does 5-oxopentanoic acid exist in different forms?
A3: Yes, 5-oxopentanoic acid exhibits tautomerism. It can exist in both its open-chain aldoacid form and its cyclic lactol (pseudoacid) form. The equilibrium between these forms is influenced by factors like solvent and temperature. [] In the solid state, 5-oxopentanoic acid adopts a trimeric cyclic trioxane structure. []
Q4: What is the biological relevance of 5-oxopentanoic acid?
A4: 5-Oxopentanoic acid serves as a starting material for synthesizing various biologically active compounds, including: - Cholecystokinin (CCK) inhibitors: These compounds have potential applications in treating gastrointestinal disorders. [, , ] - Antigastrin agents: These agents block the action of gastrin, a hormone that stimulates gastric acid secretion. This property makes them potentially useful for treating peptic ulcers. [, ] - Anti-inflammatory agents: Some derivatives of 5-oxopentanoic acid, particularly those incorporating anisolyated glutamic acid, have demonstrated anti-inflammatory activity in animal models. []
Q5: How do derivatives of 5-oxopentanoic acid interact with CCK receptors?
A5: Researchers have explored the structure-activity relationships of 5-oxopentanoic acid derivatives in relation to their CCK receptor binding affinity. Studies suggest that specific structural features, such as the presence of a benzamido group and modifications to the pentanoic acid chain, influence their interaction with CCK-A and CCK-B receptors. [, , , ]
Q6: Are there any metabolites of 5-oxopentanoic acid with biological significance?
A6: Yes, research has identified a dehydroalanine analog of glutathione, γ-glutamyldehydroalanylglycine (EdAG), as a metabolite of the chemotherapy drug busulfan that forms through a pathway involving 5-oxopentanoic acid. EdAG has been shown to bind to human glutathione S-transferase A1-1 and exhibits less cytotoxicity than busulfan in C6 rat glioma cells. []
Q7: How has 5-oxopentanoic acid been used in the development of PET imaging agents?
A7: Researchers have explored 5-oxopentanoic acid as a linker for conjugating a sarcophagine cage amine ligand to targeting peptides. These conjugates show promise as potential PET imaging agents for various cancers. [, ] One example is the 64Cu-labeled macrobicyclic sarcophagine coupled to a GRP receptor antagonist, which exhibits potential for imaging prostate cancer. [] Another example is the use of 64Cu-labeled macrocyclic cage amine ligand tethered to Tyr3-octreotate for PET imaging of tumors. []
Q8: How is 5-oxopentanoic acid typically synthesized?
A8: Several synthetic routes to 5-oxopentanoic acid and its derivatives exist: - Reaction of glutaric anhydride with amines: This method is commonly employed to synthesize various amides of 5-oxopentanoic acid. [] - Oxidation of cyclohexanone: Industrial production of adipic acid involves the oxidation of cyclohexanone, with 5-oxopentanoic acid identified as a potential intermediate in the reaction pathway. [] - Multi-step synthesis from L-glutamic acid: This approach provides access to enantiomerically pure 5-oxopentanoic acid derivatives. [, ]
Q9: What are the applications of 5-oxopentanoic acid in materials science?
A9: 5-oxopentanoic acid derivatives, particularly those containing oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and di(ethylene glycol) methyl ether methacrylate (DEGMA), are utilized in synthesizing tunable thermo-responsive copolymers via RAFT polymerization. These copolymers demonstrate potential applications in drug delivery and other fields. []
Q10: Has 5-oxopentanoic acid been used in the synthesis of other heterocyclic compounds?
A10: Yes, 5-oxopentanoic acid serves as a valuable building block for synthesizing various heterocyclic compounds, including: - 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives: These compounds are synthesized using Biginelli reaction conditions with 5-oxopentanoic acid, thiourea, and substituted aldehydes. [] - 5-(Benzotriazolyl)-substituted 3,4-dihydropyrid-2-ones: These compounds are prepared via the condensation of 4-benzotriazolyl-5-phenyl(methyl)-5-oxopentanoic acids with benzyl or aryl amines. []
Q11: Are there any environmental concerns regarding 5-oxopentanoic acid?
A12: While 5-oxopentanoic acid itself is a naturally occurring compound, some of its derivatives might pose environmental risks. Assessing the biodegradability and ecotoxicological effects of novel 5-oxopentanoic acid derivatives is crucial to minimize potential negative impacts on the environment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



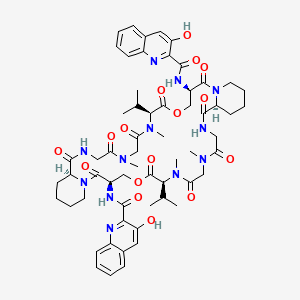
![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)

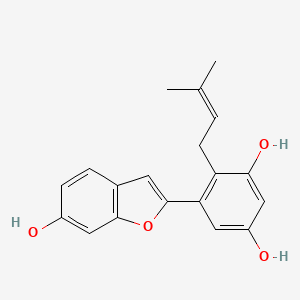

![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)
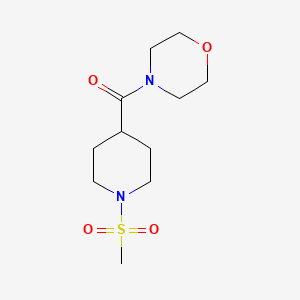
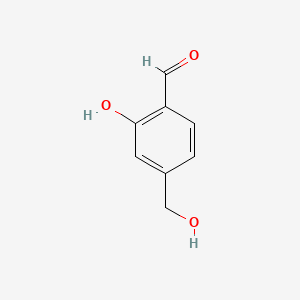
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)
![4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1212547.png)
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1212548.png)
![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)
![1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1212550.png)
